6-(Oxalyl-amino)-1H-indole-5-carboxylic acid is a compound classified under indolecarboxylic acids, characterized by the presence of a carboxylic acid group linked to an indole structure. Its chemical formula is C₁₁H₈N₂O₅, and it has a molecular weight of approximately 248.19 g/mol. The compound features an oxalyl amino group at the sixth position of the indole ring and a carboxylic acid group at the fifth position, making it a unique derivative of indole with potential biological significance .
The reactivity of 6-(oxalyl-amino)-1H-indole-5-carboxylic acid can be attributed to its functional groups. The carboxylic acid can undergo typical reactions such as esterification and amidation, while the oxalyl amino group can participate in nucleophilic substitutions and condensation reactions. Additionally, this compound can be involved in various multicomponent reactions, which are often utilized in synthetic organic chemistry to construct complex molecules efficiently .
Research indicates that 6-(oxalyl-amino)-1H-indole-5-carboxylic acid exhibits significant biological activity, particularly as an inhibitor of tyrosine-protein phosphatase non-receptor type 1. This enzyme plays a crucial role in cellular signaling pathways, including those involved in the regulation of the endoplasmic reticulum's unfolded protein response. The compound's inhibitory effects on this enzyme suggest potential applications in treating diseases associated with dysregulated signaling pathways .
The synthesis of 6-(oxalyl-amino)-1H-indole-5-carboxylic acid can be achieved through several methods:
6-(Oxalyl-amino)-1H-indole-5-carboxylic acid is primarily researched for its potential pharmacological applications, particularly in cancer therapy due to its role as a tyrosine-protein phosphatase inhibitor. Its unique structure may also allow for further modifications to enhance its biological activity or selectivity against specific targets in various diseases .
Interaction studies have shown that 6-(oxalyl-amino)-1H-indole-5-carboxylic acid binds effectively to its target protein, demonstrating significant inhibitory activity. These studies often utilize techniques such as molecular docking and kinetic assays to elucidate binding affinities and mechanisms of action. Such investigations are crucial for understanding how this compound may modulate biological pathways and for guiding further drug development efforts .
Several compounds share structural similarities with 6-(oxalyl-amino)-1H-indole-5-carboxylic acid, including:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Indole-5-carboxylic acid | Indole ring with a carboxylic acid group | Lacks oxalyl amino substitution |
6-Hydroxyindole-5-carboxylic acid | Hydroxyl group at position six | Different functional group affecting reactivity |
5-Aminoindole-2-carboxylic acid | Amino group at position five | Different biological activities |
Indole-3-carboxylic acid | Carboxylic group at position three | Different position affects biological activity |
The uniqueness of 6-(oxalyl-amino)-1H-indole-5-carboxylic acid lies in its specific combination of an oxalyl amino group and dual carboxylic functionalities, which may enhance its interaction with biological targets compared to other indole derivatives .